[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
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Overview
Description
[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol: is a chemical compound with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of a pyrazole ring and an oxane ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biological processes .
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone: A key intermediate in the preparation of zolazepam.
Uniqueness
What sets [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol apart from similar compounds is its unique combination of a pyrazole ring and an oxane ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, a compound characterized by its unique pyrazole and oxane structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains:
Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
---|---|---|
Pyrazole Derivative A | E. coli | 15 |
Pyrazole Derivative B | Staphylococcus aureus | 18 |
Pyrazole Derivative C | Bacillus subtilis | 20 |
These findings suggest that the incorporation of the pyrazole moiety enhances the antimicrobial efficacy against common pathogens .
Anticancer Activity
Research has also explored the anticancer potential of pyrazole derivatives. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 30 | Cell cycle arrest at G2/M phase |
These results indicate a promising avenue for further research into its use as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been assessed through various assays. One study reported that this compound significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 200 | 50 |
IL-6 | 150 | 30 |
This data suggests that the compound may modulate inflammatory responses, providing a potential therapeutic approach for inflammatory diseases .
Case Studies
Several case studies have been documented to validate the biological activities of related compounds. For instance, a study conducted on a series of pyrazole derivatives highlighted their effectiveness in inhibiting tumor growth in xenograft models. The results indicated that compounds with similar structural features to this compound could lead to significant tumor regression compared to control groups.
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
[2-(1-methylpyrazol-4-yl)oxan-3-yl]methanol |
InChI |
InChI=1S/C10H16N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3 |
InChI Key |
HTSXULFRRSPVJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)CO |
Origin of Product |
United States |
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